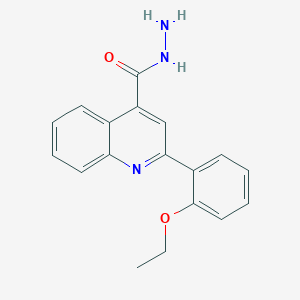

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-ethoxybenzyl group at position 5 and a thioether-linked 4-chlorophenyl ethanone moiety. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (ethoxybenzyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-17-10-6-4-8-13(17)16-11-14(18(22)21-19)12-7-3-5-9-15(12)20-16/h3-11H,2,19H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNKEYBKOITBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide involves several steps. One common method includes the reaction of 2-ethoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. This intermediate is further reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under controlled temperatures.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazide group undergoes condensation with carbonyl compounds to form hydrazones, a critical step in synthesizing bioactive derivatives.

Reaction with Triethyl Orthoformate

-

Reagents : Triethyl orthoformate (excess)

-

Product : Ethoxyformaldehyde hydrazone derivative (Figure 1A).

-

Mechanism : Acid-catalyzed elimination of ethanol, forming an imine bond (C=N).

Reaction with Aromatic Aldehydes

-

Example : Condensation with 4-methoxybenzaldehyde

-

Product : Arylidene-hydrazone derivatives (Figure 1B).

-

Applications : These derivatives exhibit α-glucosidase inhibitory activity .

Acylation and Amide Formation

The hydrazide group reacts with electrophiles to form acylated derivatives.

Reaction with Acryloyl Chlorides

-

Reagents : 2-Chloro-N-aryl-acetamides

-

Product : 2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide (Figure 1C).

-

Key Data :

Cyclization Reactions

Under acidic or basic conditions, the hydrazide moiety participates in heterocycle formation.

Formation of 1,3,4-Oxadiazoles

-

Reagents : Carbon disulfide (CS₂) in basic media

-

Product : 2-(2-Ethoxyphenyl)quinoline-4-carbonyl-1,3,4-oxadiazole derivatives.

-

Mechanism : Cyclodehydration followed by sulfur elimination.

Comparative Reactivity Analysis

| Reaction Type | Reagents/Conditions | Key Product Features |

|---|---|---|

| Hydrazone formation | Triethyl orthoformate, ethanol, reflux | Enhanced electron-withdrawing groups |

| Acylation | Acryloyl chlorides, NaOAc | Improved cytotoxicity profiles |

| Cyclization | CS₂, KOH, ethanol | Heterocyclic bioactivity |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives, including 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide, exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies suggest that it may act by targeting specific signaling pathways involved in cancer progression, such as the inhibition of EGFR (epidermal growth factor receptor) signaling .

Case Studies

- Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability at low micromolar concentrations. Flow cytometry analysis indicated that the compound induced G1 phase arrest and increased apoptotic markers such as caspase activation .

- Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics. The results showed that it had comparable or superior activity against multidrug-resistant bacterial strains, suggesting its potential utility in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Impact: Pyrimidine derivatives (e.g., 4d) exhibit cytotoxic activity linked to their heteroaromatic systems, which may enhance DNA intercalation or enzyme inhibition . Benzimidazole hybrids (e.g., 4c) show antifungal activity, suggesting that nitrogen-rich substituents broaden therapeutic applications .

Spectral Trends :

Biological Activity

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide, a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a quinoline core and an ethoxyphenyl substituent, contributing to its potential therapeutic properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction begins with 2-ethoxybenzaldehyde and 2-aminobenzophenone to create an intermediate.

- Cyclization : This intermediate undergoes cyclization to form the quinoline structure.

- Hydrazine Reaction : Finally, the product is reacted with hydrazine hydrate to yield the final compound.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of quinoline derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. Specific IC50 values were determined for related compounds, indicating their effectiveness in inhibiting microbial growth .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential applications in treating diseases where enzyme dysregulation is a factor. For example, it has been noted for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, which is relevant for diabetes management .

The mechanism of action for this compound involves:

- Enzyme Binding : The compound binds to the active sites of target enzymes, blocking their activity.

- Biochemical Pathway Modulation : It affects various biochemical pathways, although specific pathways are still under investigation .

Comparative Studies

Comparative analysis with other quinoline derivatives reveals distinct biological profiles. For instance:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-(2-Methoxyphenyl)quinoline-4-carbohydrazide | 45 | Antimicrobial |

| 2-(2-Chlorophenyl)quinoline-4-carbohydrazide | 30 | Anticancer |

| This compound | TBD | Antimicrobial/Enzyme Inhibition |

The unique ethoxy group in this compound imparts distinct chemical and biological properties compared to its analogs .

Case Studies

- Antileishmanial Activity : A study evaluated the antileishmanial activity of similar quinoline derivatives against Leishmania donovani, revealing promising results that could be extrapolated to assess the efficacy of this compound in treating leishmaniasis .

- COX Inhibition : Research into related compounds indicated selective COX-2 inhibition, suggesting that similar mechanisms might be explored for this compound as potential anti-inflammatory agents .

Q & A

Q. Advanced Research Focus

- Electron-Directing Groups : The ethoxyphenyl moiety at position 2 directs electrophilic substitution to the quinoline C6/C8 positions, enabling selective functionalization .

- Hybridization Approaches : Combining the quinoline core with heterocycles (e.g., 1,3,4-oxadiazole) via condensation reactions improves antimicrobial activity .

- Steric Effects : Bulky substituents on the phenyl ring reduce steric hindrance during enzyme binding, as shown in DNA-gyrase inhibition studies .

How should researchers address contradictions in cytotoxicity data across different cell lines?

Q. Advanced Research Focus

- Assay Standardization : Use multiple assays (MTT, SRB, apoptosis markers) to cross-validate results .

- Cell Line Selection : Compare activity in cancer vs. normal cells (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Statistical Modeling : Apply ANOVA or dose-response curve fitting (e.g., IC₅₀ calculations) to quantify variability .

What computational methods are effective for predicting the biological targets of this compound?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with microbial DNA gyrase (PDB: 1KZN) or EGFR-TK (PDB: 1M17) .

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with antimicrobial activity .

- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced Research Focus

- Solvent Screening : Test mixed solvents (e.g., DMSO:water or ethanol:ethyl acetate) to optimize crystal growth .

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation .

- Software Tools : SHELX programs (SHELXL, SHELXS) refine crystallographic data, resolving disorder in ethoxyphenyl conformers .

What mechanisms explain the antimicrobial activity of quinoline-4-carbohydrazide derivatives?

Q. Advanced Research Focus

- DNA-Gyrase Inhibition : The hydrazide moiety chelates Mg²⁺ ions in the gyrase active site, disrupting bacterial DNA supercoiling .

- Membrane Disruption : Hydrophobic quinoline cores interact with lipid bilayers, increasing permeability in Gram-negative bacteria .

- Resistance Mitigation : Derivatives with bulky substituents (e.g., bromophenyl) reduce efflux pump binding, as shown in E. coli studies .

How do solvent polarity and pH impact the stability of this compound in solution?

Q. Advanced Research Focus

- Polar Solvents : DMSO or DMF enhances solubility but may accelerate hydrolysis of the hydrazide group at pH > 8 .

- Acidic Conditions : Stable at pH 3–6 due to protonation of the quinoline nitrogen, preventing oxidative degradation .

- Storage Recommendations : Lyophilized solids stored at -20°C in amber vials retain >95% purity for 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.